molecular formula C18H17N5O5S B13825854 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Cat. No.: B13825854
M. Wt: 415.4 g/mol
InChI Key: LIAQSTWWMPNMIY-DJKKODMXSA-N
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Description

MFCD03620192 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD03620192 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of MFCD03620192 is designed for large-scale synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in significant quantities. The preparation method is simple and easy to implement, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: MFCD03620192 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD03620192 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts to enhance the reaction rate.

Major Products Formed: The major products formed from the reactions of MFCD03620192 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

MFCD03620192 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, MFCD03620192 is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD03620192 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This binding can modulate the activity of the targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

MFCD03620192 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other triazolo ring compounds or methanesulfonate derivatives. The unique properties of MFCD03620192, such as its stability and reactivity, make it distinct from these other compounds. Additionally, the specific applications and effects of MFCD03620192 may differ from those of similar compounds, further emphasizing its uniqueness .

List of Similar Compounds

  • Triazolo ring compounds
  • Methanesulfonate derivatives
  • Other stable and reactive chemical compounds

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N5O5S/c1-2-28-15-8-11(7-14(17(15)25)23(26)27)9-19-22-16(24)10-29-18-20-12-5-3-4-6-13(12)21-18/h3-9,25H,2,10H2,1H3,(H,20,21)(H,22,24)/b19-9+

InChI Key

LIAQSTWWMPNMIY-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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